Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Overview
Description
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C16H26O3Si. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl ester group and a tert-butyl dimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester typically involves the reaction of acetic acid with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds through the formation of an intermediate silyl ester, which is then reacted with benzyl alcohol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other silyl groups or protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) and other silylating agents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various silyl-protected derivatives.
Scientific Research Applications
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect alcohols and carboxylic acids during multi-step synthesis.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester involves the formation of a stable silyl ether or ester bond, which protects the functional group from unwanted reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional group .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Similar in structure but lacks the phenylmethyl ester group.
Acetic acid, 2-(acetylthio)-, 1,1-dimethylethyl ester: Contains an acetylthio group instead of the phenylmethyl ester group.
Uniqueness
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester is unique due to its dual protecting groups (TBDMS and phenylmethyl ester), which provide enhanced stability and selectivity in organic synthesis. This makes it a valuable compound for complex synthetic routes and multi-step reactions .
Biological Activity
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, with the CAS number 115118-86-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHOSi
Molecular Weight: 280.43 g/mol
LogP: 3.75 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 35.53 Ų
The compound features a tert-butyl(dimethyl)silyl group, which is known for its stability and utility in organic synthesis as a protecting group for hydroxyl functionalities .
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This method allows for selective reactions in complex organic syntheses, enhancing the compound's stability and bioavailability .
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The presence of the silyl group may enhance cellular permeability, facilitating the compound's uptake and conversion into active forms within cells .
Acetylcholinesterase Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies show that some derivatives exhibit significant inhibition of these enzymes, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .
Compound | IC (μM) | Selectivity Index |
---|---|---|
Compound 2 | 8.37 | 5.04 |
Compound 3 | 19.08 | 3.13 |
These results suggest that modifications to the benzyl silyl ether can yield compounds with varying degrees of potency against cholinesterases, highlighting their potential as therapeutic agents .
Case Studies
- Anti-HCV Activity : A study focused on aza-nucleosides demonstrated that structural modifications could lead to compounds with low toxicity and significant anti-HCV activity. The introduction of silyl groups was noted to enhance the lipophilicity and permeability of these compounds, suggesting that this compound could have similar effects .
- Neuroprotective Effects : In a study evaluating various silylated compounds for neuroprotective properties, it was found that certain derivatives exhibited protective effects against oxidative stress in neuronal cell lines. This suggests a potential role for this compound in neuroprotection .
Properties
IUPAC Name |
benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDWMZAJFMSJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577907 | |
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-86-0 | |
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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